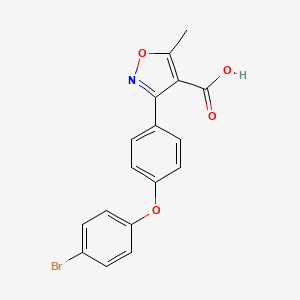
3-Methylisoquinoline-8-carbaldehyde
説明
3-Methylisoquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 1416714-30-1 and a molecular weight of 171.2 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular formula of 3-Methylisoquinoline-8-carbaldehyde is C11H9NO . The structure includes an isoquinoline ring, which is a benzene ring fused to a pyridine ring, with a methyl group attached to the third carbon and a carbaldehyde group attached to the eighth carbon.Physical And Chemical Properties Analysis
3-Methylisoquinoline-8-carbaldehyde is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.393 mg/ml .科学的研究の応用
Medicinal Chemistry: Drug Design and Synthesis
3-Methylisoquinoline-8-carbaldehyde serves as a key intermediate in the synthesis of various biologically active molecules. Its structure is integral to the development of new pharmacophores, which are molecules that have the potential to modulate biological targets. For instance, derivatives of this compound can be designed to interact with enzymes or receptors in the body, leading to the development of new drugs with potential applications in treating diseases .
Organic Chemistry: Catalyst Development
In synthetic organic chemistry, 3-Methylisoquinoline-8-carbaldehyde is used to develop novel catalysts. These catalysts can facilitate a range of chemical reactions, including those that are important for creating complex organic molecules. The development of such catalysts is crucial for advancing synthetic methodologies and creating more efficient chemical processes .
Biochemistry: Enzyme Inhibition Studies
This compound is also utilized in biochemistry for studying enzyme inhibition. By modifying the aldehyde group, researchers can create inhibitors that bind to enzymes and modulate their activity. This is particularly useful in understanding disease mechanisms and could lead to the discovery of new therapeutic targets .
Material Science: Organic Electronic Materials
The electronic properties of 3-Methylisoquinoline-8-carbaldehyde make it a candidate for use in organic electronic materials. Its ability to conduct electricity can be harnessed in the development of organic semiconductors, which are used in a variety of electronic devices .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound can be used as a standard in chromatography techniques to help identify and quantify similar compounds in complex mixtures. Its distinct chemical properties allow it to serve as a reference point during the analysis of pharmaceuticals and other chemical products .
Environmental Chemistry: Pollutant Degradation
Research in environmental chemistry has explored the use of 3-Methylisoquinoline-8-carbaldehyde in the degradation of pollutants. Its chemical structure may be modified to create compounds that can break down harmful environmental contaminants, contributing to cleaner water and air .
Nanotechnology: Nanoparticle Functionalization
The compound’s reactive aldehyde group is ideal for the functionalization of nanoparticles. This application is significant in nanotechnology, where modifying the surface of nanoparticles can enhance their properties for use in medical imaging, drug delivery, and other advanced technologies .
Pharmacology: Metabolite Analysis
Lastly, 3-Methylisoquinoline-8-carbaldehyde can be used in pharmacology for metabolite analysis. As a metabolite or a precursor to metabolites of certain drugs, it can help in understanding the metabolic pathways and the pharmacokinetics of new pharmaceutical agents .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-methylisoquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-5-9-3-2-4-10(7-13)11(9)6-12-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUUTZGTOFMSFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



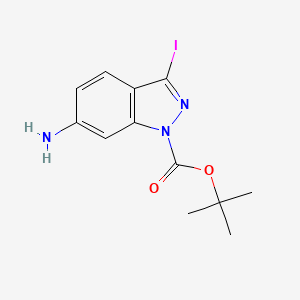
![2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B1448923.png)

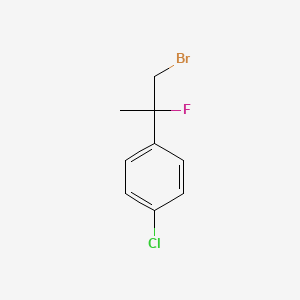
![2-Azaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B1448928.png)


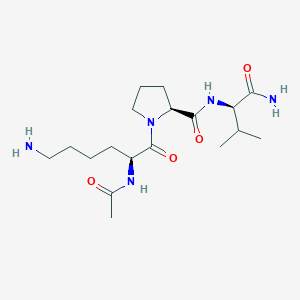
![benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1448938.png)
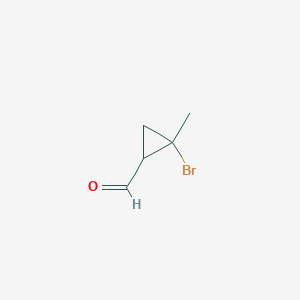

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride](/img/structure/B1448942.png)

